molecular formula C5H4INO B1320987 4-iodopyridin-2(1H)-one CAS No. 858839-90-4

4-iodopyridin-2(1H)-one

Cat. No. B1320987
CAS RN: 858839-90-4
M. Wt: 221 g/mol
InChI Key: POHJRJNCZQENQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

4-Iodopyridin-2(1H)-one is a halogenated heterocyclic compound. It consists of a pyridine ring with an iodine atom attached to the second carbon of the pyridine ring. A similar compound, 6-Hydroxy-4-iodopyridin-2(1H)-one, contains a total of 13 bonds, including 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

4-Iodopyridin-2(1H)-one is a solid at room temperature . It has a molecular weight of 220.993 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Cancer Therapy

“4-iodopyridin-2(1H)-one” has been used in the synthesis of derivatives that have shown potent activities against FGFR1, 2, and 3 . These receptors play an essential role in various types of tumors, and their abnormal activation is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Inhibition of Cell Proliferation

In vitro studies have shown that derivatives of “4-iodopyridin-2(1H)-one” can inhibit cell proliferation . For example, compound 4h inhibited breast cancer 4T1 cell proliferation .

Induction of Apoptosis

Derivatives of “4-iodopyridin-2(1H)-one” have also been found to induce apoptosis in cancer cells . This is a process where cells undergo programmed cell death, which is a crucial mechanism in cancer therapy .

Inhibition of Cell Migration and Invasion

The compound 4h, a derivative of “4-iodopyridin-2(1H)-one”, has been found to significantly inhibit the migration and invasion of 4T1 cells . This is particularly important in preventing the spread of cancer cells to other parts of the body .

Development of Lead Compounds

“4-iodopyridin-2(1H)-one” and its derivatives, due to their low molecular weight, can serve as appealing lead compounds beneficial to subsequent optimization . Lead compounds are substances that have medicinal properties and can be used as a starting point in drug discovery .

Targeting FGFR Signaling Pathway

The FGFR signaling pathway is an important and proven target for cancer therapeutics . “4-iodopyridin-2(1H)-one” and its derivatives can target this pathway, thereby facilitating cancer initiation, progression, and resistance to cancer therapy .

Safety and Hazards

The safety data sheet for 4-iodopyridin-2(1H)-one suggests that it may be irritating . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

4-Iodopyridin-2(1H)-one is currently used in various research fields, including medicinal chemistry, material science, and organic synthesis. It is expected that many novel applications of 4-iodopyridin-2(1H)-one will be discovered in the future .

properties

IUPAC Name

4-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHJRJNCZQENQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608939
Record name 4-Iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodopyridin-2(1H)-one

CAS RN

858839-90-4
Record name 4-Iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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